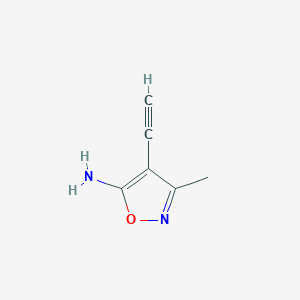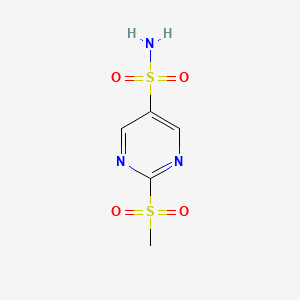
2-Methanesulfonylpyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanesulfonylpyrimidine-5-sulfonamide is an organosulfur compound with the molecular formula C₅H₇N₃O₄S₂ This compound is characterized by the presence of both sulfonyl and sulfonamide functional groups attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylpyrimidine-5-sulfonamide typically involves the reaction of pyrimidine derivatives with sulfonyl chloride and sulfonamide reagents. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides. This method involves the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methanesulfonylpyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-Methanesulfonylpyrimidine-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methanesulfonylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that require para-aminobenzoic acid (PABA) for folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their death .
Comparación Con Compuestos Similares
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness: 2-Methanesulfonylpyrimidine-5-sulfonamide is unique due to its dual functional groups (sulfonyl and sulfonamide) attached to a pyrimidine ring. This structure provides it with distinct chemical reactivity and potential biological activities that are not observed in other sulfonamides .
Propiedades
Número CAS |
1461715-20-7 |
|---|---|
Fórmula molecular |
C5H7N3O4S2 |
Peso molecular |
237.3 g/mol |
Nombre IUPAC |
2-methylsulfonylpyrimidine-5-sulfonamide |
InChI |
InChI=1S/C5H7N3O4S2/c1-13(9,10)5-7-2-4(3-8-5)14(6,11)12/h2-3H,1H3,(H2,6,11,12) |
Clave InChI |
OUFGURQAHHERKW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC=C(C=N1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B15271337.png)
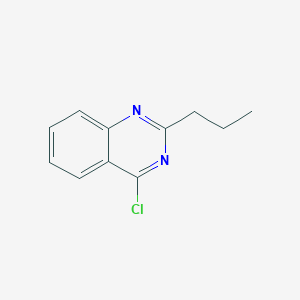
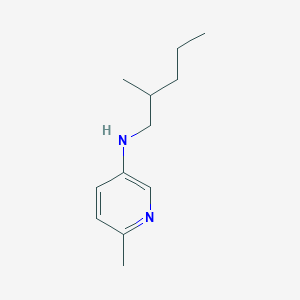
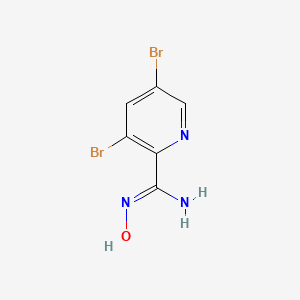
amine](/img/structure/B15271360.png)
![2-[(Prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B15271374.png)
![3-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B15271382.png)
![1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine](/img/structure/B15271388.png)
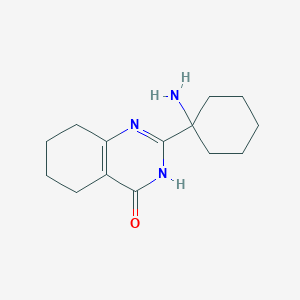
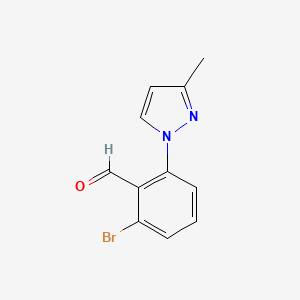
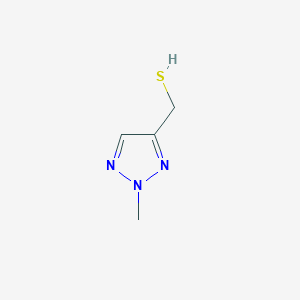
![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]pyridine](/img/structure/B15271404.png)
![2-{[(4-Bromophenyl)methyl]amino}propan-1-ol](/img/structure/B15271412.png)
